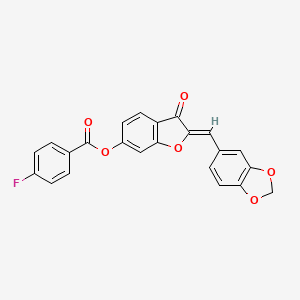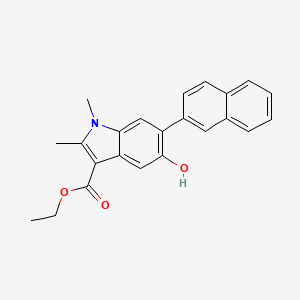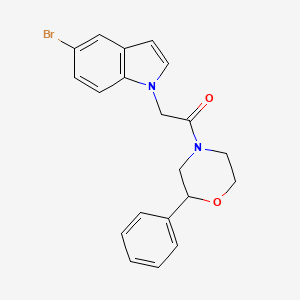![molecular formula C22H21NO2 B15107720 N-[(3,4-dimethoxyphenyl)methyl]-9H-fluoren-9-amine CAS No. 875871-86-6](/img/structure/B15107720.png)
N-[(3,4-dimethoxyphenyl)methyl]-9H-fluoren-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,4-dimethoxyphenyl)methyl]-9H-fluoren-9-amine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a fluorenyl group attached to an amine group, which is further substituted with a 3,4-dimethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-9H-fluoren-9-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 9H-fluoren-9-one and 3,4-dimethoxybenzylamine.
Formation of Intermediate: The 9H-fluoren-9-one is first converted to 9H-fluoren-9-amine through a reduction reaction using a reducing agent like lithium aluminum hydride.
Substitution Reaction: The 9H-fluoren-9-amine is then reacted with 3,4-dimethoxybenzylamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-9H-fluoren-9-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]-9H-fluoren-9-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-9H-fluoren-9-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
N-[(3,4-dimethoxyphenyl)methyleneamino]-4-hydroxy-benzamide: Another compound with a 3,4-dimethoxyphenyl group but different core structure.
Uniqueness
N-[(3,4-dimethoxyphenyl)methyl]-9H-fluoren-9-amine is unique due to its combination of a fluorenyl group and a 3,4-dimethoxyphenylmethyl group, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
875871-86-6 |
|---|---|
Molecular Formula |
C22H21NO2 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-9H-fluoren-9-amine |
InChI |
InChI=1S/C22H21NO2/c1-24-20-12-11-15(13-21(20)25-2)14-23-22-18-9-5-3-7-16(18)17-8-4-6-10-19(17)22/h3-13,22-23H,14H2,1-2H3 |
InChI Key |
FPAWNJOJXRSCGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2C3=CC=CC=C3C4=CC=CC=C24)OC |
solubility |
31.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-acetylphenyl)amino]-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione](/img/structure/B15107641.png)

![N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]propanamide](/img/structure/B15107645.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide](/img/structure/B15107660.png)
![Methyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15107665.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide](/img/structure/B15107684.png)
![(2-Hydroxypropyl)[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B15107690.png)
![N-(1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15107701.png)
![4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B15107716.png)
![(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate](/img/structure/B15107724.png)
![N-[(2E)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide](/img/structure/B15107731.png)
![N-[(4-methylphenyl)methyl]-2-(tetrazol-1-yl)benzamide](/img/structure/B15107746.png)
